2,4-Dinitrophenylhydrazone nonanal

Description

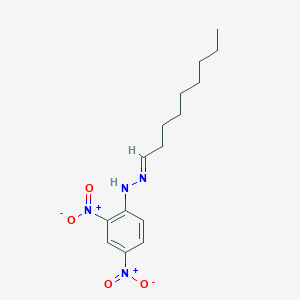

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dinitro-N-[(E)-nonylideneamino]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBNOHBRCCXRIK-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2348-19-8 | |

| Record name | NSC408567 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanal 2,4-dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reaction Mechanisms of Aldehyde 2,4 Dinitrophenylhydrazones, with Specific Focus on Nonanal

Detailed Mechanism of Nucleophilic Addition-Elimination

Protonation of the Carbonyl Oxygen

The reaction is typically catalyzed by acid. numberanalytics.comacs.org The first step involves the protonation of the oxygen atom of the carbonyl group in nonanal (B32974) by an acid catalyst. quimicaorganica.orgacs.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The acid transforms the carbonyl compound into a more reactive form. acs.org

Nucleophilic Attack by Hydrazine (B178648) Nitrogen

The lone pair of electrons on the terminal nitrogen atom of the 2,4-dinitrophenylhydrazine (B122626) molecule acts as a nucleophile. quizlet.com This nucleophilic nitrogen then attacks the now highly electrophilic carbonyl carbon of the protonated nonanal. quizlet.comnumberanalytics.com This addition step results in the formation of a tetrahedral intermediate, sometimes referred to as a carbinolamine. numberanalytics.comnih.gov

Elimination of Water and Hydrazone Formation

Following the nucleophilic addition, a proton is transferred from the nitrogen to the oxygen atom. numberanalytics.com This facilitates the elimination of a water molecule from the intermediate. numberanalytics.comnumberanalytics.com The loss of water leads to the formation of a carbon-nitrogen double bond (C=N), resulting in the final product, nonanal 2,4-dinitrophenylhydrazone. wikipedia.orgquimicaorganica.org At neutral pH, the dehydration step is often the rate-limiting step of the reaction. nih.gov

Factors Influencing Reaction Efficiency and Product Purity

Several factors can influence the efficiency of the derivatization reaction and the purity of the resulting nonanal 2,4-dinitrophenylhydrazone. These include the presence and concentration of an acid catalyst and the choice of solvent.

Influence of Acid Catalysis on Reaction Kinetics

Acid catalysis is crucial for the formation of 2,4-dinitrophenylhydrazones. acs.org The rate of the reaction is dependent on the concentration of the acid catalyst. nih.govresearchgate.net While the reaction is generally acid-catalyzed, an excessively low pH can slow the reaction down. This is because the hydrazine nucleophile can be protonated, rendering it unreactive. nih.gov Therefore, using a minimal concentration of a catalytic acid, such as phosphoric acid, is often recommended for optimal results. nih.govresearchgate.net Studies on ketone-2,4-dinitrophenylhydrazones have shown that the decomposition rate is dependent on the acid concentration, eventually reaching an equilibrium state. nih.govresearchgate.net The reaction is first-order with respect to the dinitrophenylhydrazine, the carbonyl compound, and the hydrogen ion concentration. rsc.org

| Catalyst | Observation |

| Sulfuric Acid | Commonly used in Brady's reagent, a solution of DNPH in methanol (B129727) and sulfuric acid. rroij.comwikipedia.orgchemguide.co.uk |

| Phosphoric Acid | A study on ketone derivatives suggests using a minimal concentration (e.g., 0.001 mol L⁻¹) to avoid side reactions and ensure accurate analysis. nih.govresearchgate.net |

| General Acid Catalysis | The proton transfer from a general acid to the carbonyl oxygen can occur concurrently with the nucleophilic attack. nih.gov |

Solvent Effects on Derivatization Yield and Selectivity

The choice of solvent significantly impacts the derivatization yield and selectivity of the reaction. numberanalytics.comnih.gov The solvent must be able to dissolve both the carbonyl compound and the 2,4-dinitrophenylhydrazine reagent. ijsrst.com

Commonly used solvents include methanol and ethanol. thinkswap.comijsrst.com For instance, Brady's reagent is a solution of DNPH in a mixture of methanol and sulfuric acid. rroij.comwikipedia.org Acetonitrile (B52724) has also been shown to be an effective solvent for derivatization reactions, in some cases proving more effective than methanol, ethanol, or water. nih.gov In certain instances, particularly with hydroxyaldehydes, using acetonitrile as the reaction medium with a lower concentration of sulfuric acid can prevent side reactions like dehydration. d-nb.info Furthermore, research into greener synthesis methods has explored solvent-free conditions, which can lead to high yields and purity. rsc.org However, the stability of the resulting hydrazone in different solvents should be considered, as some solvents may lead to decomposition over time. nih.gov

| Solvent | Effect on Reaction |

| Methanol | Commonly used, often in combination with sulfuric acid to prepare Brady's reagent. rroij.comwikipedia.org |

| Ethanol | Also a common solvent for dissolving the carbonyl compound and the DNPH reagent. ijsrst.com |

| Acetonitrile | Can be more effective than alcohols or water for derivatization and can help prevent side reactions when used with lower acid concentrations. nih.govd-nb.info |

| Solvent-free | Can provide high yields and purity, offering an environmentally friendly alternative. rsc.org |

Isomeric Configurations of Hydrazone Products

The formation of a double bond between the carbonyl carbon and the hydrazine nitrogen (C=N) in the hydrazone product introduces the possibility of stereoisomerism. For derivatives of unsymmetrical aldehydes and ketones, such as nonanal, this results in the formation of geometric isomers. nih.gov

Investigation of Syn-Anti Isomerism in Aldehyde Dinitrophenylhydrazones

The geometric isomers of 2,4-dinitrophenylhydrazones are referred to as syn and anti (or E and Z) isomers. nih.govnih.gov This isomerism arises from the restricted rotation around the C=N double bond. The two isomers differ in the spatial arrangement of the aldehyde's alkyl chain (the nonyl group in this case) and the dinitrophenyl group relative to the C=N bond.

The presence of these isomers is a significant factor in the analytical chemistry of these derivatives. Studies have shown that the reaction of unsymmetrical carbonyl compounds with DNPH often produces a mixture of syn and anti isomers. nih.gov These isomers can exhibit different physical and spectral properties, including chromatographic retention times and UV absorption maxima. nih.govnih.govresearchgate.net

The ratio of the syn to anti isomers formed can be influenced by the reaction conditions, particularly the acidity of the medium. sci-hub.seresearchgate.net Furthermore, interconversion between the isomers can occur, catalyzed by the presence of acid or exposure to ultraviolet (UV) light. sci-hub.senih.gov For instance, a purified aldehyde-2,4-dinitrophenylhydrazone that exists as a single E-isomer can be converted into a mixture of E- and Z-isomers upon the addition of acid or UV irradiation. nih.gov This isomerization can lead to errors in quantification if not properly managed, as the two isomers may not be fully separated chromatographically or may have different detector responses. nih.gov Techniques such as HPLC and GC, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to separate and identify these isomers. nih.gov

| Characteristic | Description | Analytical Implication | Reference |

|---|---|---|---|

| Formation | Derivatives of unsymmetrical aldehydes (like nonanal) form two geometric isomers (syn/anti or E/Z). | Reaction typically produces a mixture of isomers. | nih.govnih.gov |

| Interconversion | Isomers can interconvert, a process catalyzed by acid or UV light. | The isomer ratio in a sample can change during storage or analysis. | sci-hub.senih.gov |

| Chromatography | Isomers may have similar but distinct retention times in HPLC and GC. | Can lead to co-elution or broad peaks, complicating quantification. | nih.gov |

| Spectroscopy | Z-isomers (anti) often show a hypsochromic (blue) shift in their UV absorption maximum compared to E-isomers (syn). | Accurate quantification requires a detection wavelength that is suitable for both isomers or integration of both peaks. | nih.govresearchgate.net |

Synthetic Approaches for Analytical Standards of 2,4-Dinitrophenylhydrazone Nonanal

The preparation of a high-purity analytical standard of nonanal 2,4-dinitrophenylhydrazone is crucial for the accurate quantification of nonanal in various samples, particularly in environmental and food chemistry. While such standards are commercially available, their synthesis follows a rigorous and well-controlled version of the general derivatization procedure. sigmaaldrich.comsigmaaldrich.com

The synthesis begins with high-purity nonanal and 2,4-dinitrophenylhydrazine. The reaction is carried out under optimized conditions to maximize the yield and purity of the desired product. Following the initial precipitation, the crude nonanal 2,4-dinitrophenylhydrazone undergoes extensive purification. This typically involves multiple recrystallizations from a suitable solvent system to remove any unreacted starting materials and isomeric impurities. chemguide.co.ukbyjus.com

The purity of the final product must be verified and certified. This is achieved using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is used to confirm the absence of impurities and to determine the assay (purity percentage), which for an analytical standard is typically ≥98.5%. sigmaaldrich.comsigmaaldrich.com The melting point is also a critical indicator of purity; a sharp and well-defined melting range (e.g., 99-103 °C for nonanal 2,4-dinitrophenylhydrazone) suggests a high degree of purity. sigmaaldrich.comsigmaaldrich.com Finally, spectroscopic methods like NMR and mass spectrometry are used to confirm the chemical structure and identity of the compound. The resulting well-characterized, high-purity material can then be used as a calibration standard for quantitative analyses. sigmaaldrich.com

Advanced Spectroscopic Elucidation of 2,4 Dinitrophenylhydrazone Nonanal Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. For 2,4-dinitrophenylhydrazone nonanal (B32974), both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.

It is important to note that while analytical standards for nonanal 2,4-dinitrophenylhydrazone are commercially available, a complete set of published experimental NMR spectra is not readily found in the surveyed scientific literature. sigmaaldrich.comsigmaaldrich.com Therefore, the following analysis is based on established chemical shift principles and data from the precursor molecules, nonanal and 2,4-dinitrophenylhydrazine (B122626), as well as published data for homologous aldehyde-dinitrophenylhydrazone derivatives.

The ¹H NMR spectrum of 2,4-dinitrophenylhydrazone nonanal is expected to show distinct signals corresponding to the protons of the nonyl alkyl chain and the aromatic dinitrophenyl group. A key diagnostic signal is the N-H proton of the hydrazone linkage, which is typically observed as a singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding.

The aromatic region will be characteristic of the 2,4-dinitrophenyl group. The proton at the C6 position (H-6), situated between the two nitro groups, is expected to appear as a doublet at the most downfield position (around 9.1 ppm). The proton at C5 (H-5) would likely appear as a doublet of doublets (around 8.3-8.4 ppm), and the proton at C3 (H-3) as a doublet (around 7.9-8.1 ppm). The imine proton (-CH=N) from the nonanal moiety is also expected in the downfield region, typically between 7.5 and 7.8 ppm.

The aliphatic protons of the nonyl chain will appear in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the imine carbon (-CH₂-CH=N) would be a multiplet around 2.2-2.5 ppm. The other methylene groups of the alkyl chain would produce a complex series of overlapping signals between approximately 1.2 and 1.6 ppm. The terminal methyl group (-CH₃) is expected to be the most upfield signal, appearing as a triplet around 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H | >10.0 | Singlet |

| Aromatic H-6 | ~9.1 | Doublet |

| Aromatic H-5 | ~8.3 | Doublet of Doublets |

| Aromatic H-3 | ~8.0 | Doublet |

| Imine -CH=N | ~7.6 | Triplet |

| Aliphatic α-CH₂ | ~2.4 | Multiplet |

| Aliphatic -(CH₂)₆- | ~1.3 | Multiplet |

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, the imine carbon (C=N) is a key diagnostic signal, expected to appear significantly downfield, in the range of 145-150 ppm. The aromatic carbons of the dinitrophenyl ring will produce a set of signals between approximately 115 and 148 ppm. The carbon bearing the N-NH group (C1') would be around 145 ppm, while the carbons attached to the nitro groups (C2' and C4') would also be in the downfield aromatic region. The remaining aromatic carbons (C3', C5', C6') would appear at distinct, more upfield positions.

The aliphatic carbons of the nonyl chain will be observed in the upfield region of the spectrum. The terminal methyl carbon (-CH₃) is expected to be the most shielded, appearing around 14 ppm. The series of methylene carbons (-CH₂-) will resonate in the range of approximately 22 to 32 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Imine C=N | ~147 |

| Aromatic C-1' | ~145 |

| Aromatic C-4' | ~140 |

| Aromatic C-2' | ~138 |

| Aromatic C-5' | ~130 |

| Aromatic C-6' | ~123 |

| Aromatic C-3' | ~117 |

| Aliphatic Carbons (C2-C8) | 22-32 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is dominated by absorptions corresponding to the N-H, C-H, C=N, C=C, and NO₂ groups. Data from the homologous decanal (B1670006) 2,4-dinitrophenylhydrazone provides a strong basis for these assignments. spectrabase.com

N-H Stretching: A sharp to medium band is expected in the region of 3250-3300 cm⁻¹, corresponding to the N-H stretching vibration of the hydrazone group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). Aliphatic C-H stretching from the nonyl chain will be observed as strong absorptions just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C-H Bending: Aliphatic C-H bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups are expected in the 1375-1470 cm⁻¹ region.

The presence and integrity of the dinitrophenylhydrazone moiety are confirmed by several key vibrational bands.

Hydrazone (C=N) Stretching: The C=N stretching vibration is a crucial diagnostic peak. While some sources place it as high as 1744 cm⁻¹ for a benzaldehyde (B42025) derivative, for aliphatic derivatives, it is more commonly found in the 1615-1625 cm⁻¹ region, often overlapping with the aromatic C=C stretching bands. sigmaaldrich.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear in the 1580-1620 cm⁻¹ range.

Nitro (NO₂) Group Vibrations: The two nitro groups give rise to very strong and characteristic absorption bands. The asymmetric NO₂ stretching vibration is expected near 1500-1520 cm⁻¹, and the symmetric NO₂ stretching vibration appears around 1330-1340 cm⁻¹. sigmaaldrich.com

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3250-3300 | Medium |

| Aromatic C-H Stretch | 3050-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| C=N Stretch | 1615-1625 | Medium-Strong |

| Aromatic C=C Stretch | 1580-1620 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1500-1520 | Very Strong |

| Symmetric NO₂ Stretch | 1330-1340 | Very Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The 2,4-dinitrophenylhydrazone derivatives of aldehydes are highly colored, a property that is exploited in their detection and quantification. The spectrum is dominated by the extensive conjugation present in the dinitrophenylhydrazone portion of the molecule.

The UV-Vis spectrum of this compound in a neutral solvent like methanol (B129727) or acetonitrile (B52724) is expected to show a strong absorption maximum (λ_max) corresponding to a π→π* transition. For saturated aldehyde DNPH derivatives, this major absorption band is typically observed in the range of 355 to 365 nm. nih.gov For instance, the benzaldehyde derivative shows intense peaks at 235 nm and 353 nm. nih.gov The exact position can be influenced by the solvent polarity. Under basic conditions, deprotonation of the N-H group can occur, leading to an extended delocalized anionic system. This results in a significant bathochromic (red) shift of the absorption maximum to around 470 nm, causing the solution to turn a deep orange or red color.

Table 4: UV-Vis Absorption Data for this compound

| Transition Type | Condition | Expected λ_max (nm) |

|---|---|---|

| π→π* | Neutral (e.g., Methanol/Acetonitrile) | ~355-365 |

Analysis of Electronic Transitions (n→π and π→)**

The ultraviolet-visible (UV-Vis) spectrum of 2,4-dinitrophenylhydrazone (DNPH) derivatives, including the nonanal derivative, is characterized by distinct absorption bands that arise from electronic transitions within the molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The principal transitions observed for this compound are the n→π* (non-bonding to pi-antibonding) and π→π* (pi-bonding to pi-antibonding) transitions.

The π→π* transition is typically of high intensity and occurs at shorter wavelengths. For instance, in the UV-Visible spectrum of a similar compound, the 2,4-dinitrophenylhydrazone of benzaldehyde, an intense peak observed at approximately 235 nm is assigned to the π→π* transition. researchgate.netresearchgate.net This transition involves the excitation of an electron from a π bonding orbital, associated with the conjugated system of the benzene (B151609) ring and the C=N double bond, to a higher energy π* antibonding orbital. libretexts.org

The n→π* transition involves the promotion of an electron from a non-bonding orbital (the lone pair electrons on the nitrogen atoms) to a π* antibonding orbital. youtube.com These transitions are generally of lower intensity compared to π→π* transitions. youtube.com For the 2,4-dinitrophenylhydrazone of benzaldehyde, the n→π* transition is observed as an intense peak at a longer wavelength, around 353 nm. researchgate.netresearchgate.net Similarly, the UV spectra of various saturated aldehyde-DNPH derivatives show a characteristic maximum absorption at about 360 nm, which is attributable to the n→π* transition. researchgate.net The fluorescence emission spectrum of DNPH also shows peaks corresponding to these transitions, with a sharp peak at 335 nm due to the π→π* transition and a broader peak at 398 nm attributed to the n→π* transition. scirp.org

Table 1: Electronic Transitions in DNPH Derivatives

| Transition Type | Typical Wavelength (λmax) | Involved Orbitals | Relative Intensity |

| π→π | ~235 nm researchgate.netresearchgate.net | Electron moves from a π bonding orbital to a π antibonding orbital libretexts.org | High |

| n→π | ~353-360 nm researchgate.netresearchgate.netresearchgate.net | Electron moves from a non-bonding orbital to a π antibonding orbital youtube.com | Low to Moderate |

This interactive table summarizes the key electronic transitions observed in 2,4-dinitrophenylhydrazone derivatives.

Chromophore Contributions to Absorption Characteristics and Spectral Shifts

The part of a molecule responsible for absorbing light in the UV-vis region is known as a chromophore. libretexts.org In this compound, the chromophore is the entire 2,4-dinitrophenylhydrazone moiety. This system is highly conjugated, involving the dinitrophenyl ring and the hydrazone C=N double bond. This extensive conjugation is the primary reason for the strong absorption in the visible region of the spectrum, which gives the compound its characteristic orange-red color. wikipedia.org

The specific absorption characteristics are influenced by the entire electronic structure of the chromophore:

The Dinitrophenyl Ring : The benzene ring substituted with two nitro groups (NO₂) is a strong electron-withdrawing system. The nitro groups extend the conjugation and significantly influence the energy levels of the molecular orbitals.

The Hydrazone Group (-NH-N=CH-) : This group links the dinitrophenyl ring to the nonanal alkyl chain. The C=N double bond is a key part of the conjugated system, and the lone pair of electrons on the nitrogen atoms gives rise to the n→π* transition.

The Alkyl Chain (from Nonanal) : The long alkyl chain of the nonanal moiety (CH₃(CH₂)₇-) acts as an auxochrome. While it does not absorb light itself, it can cause slight shifts in the absorption maxima (spectral shifts) compared to the DNPH derivatives of smaller aldehydes.

Substituents on a chromophore can cause bathochromic (shift to longer wavelengths) or hypsochromic (shift to shorter wavelengths) shifts. The introduction of silyl (B83357) groups on a naphthalene (B1677914) chromophore, for example, has been shown to cause bathochromic shifts in the absorption maxima. mdpi.com In this compound, the electron-donating nature of the alkyl chain can subtly influence the electronic distribution within the conjugated system, leading to minor shifts in the λmax values compared to derivatives of other aldehydes like formaldehyde (B43269) or benzaldehyde.

Mass Spectrometry (MS) for Molecular and Fragment Ion Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound, MS is crucial for confirmation of its identity and for structural characterization, often following separation by liquid chromatography (LC). longdom.orgresearchgate.net

Elucidation of Characteristic Fragmentation Pathways and Diagnostic Ions

In mass spectrometry, after the molecule is ionized, it often breaks apart into smaller, characteristic fragment ions. The pattern of fragmentation is predictable and provides a "fingerprint" that helps in identifying the original molecule.

For DNPH derivatives of aldehydes, fragmentation pathways under techniques like Collision-Induced Dissociation (CID) have been studied. In negative ion mode, the deprotonated molecule [M-H]⁻ is often the most abundant ion. nih.govlcms.cz The fragmentation of this precursor ion can lead to several diagnostic product ions. While specific pathways for the nonanal derivative are not extensively detailed, general fragmentation patterns for nitroaromatic compounds and other DNPH derivatives provide a strong basis for elucidation. elsevierpure.com

A common fragmentation pathway involves the loss of neutral molecules or radicals from the precursor ion. For example, the cleavage of the N-N bond is a typical fragmentation route. Another significant fragmentation involves the nitro groups, such as the loss of NO or NO₂. The alkyl chain from the nonanal can also fragment, leading to a series of ions differing by CH₂ units.

Table 2: Potential Diagnostic Ions for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Description |

| 321.15 [M-H]⁻ | 275.14 | NO₂ | Loss of a nitro group |

| 321.15 [M-H]⁻ | 196.04 | C₉H₁₇N | Cleavage of the N-N bond with loss of the nonanal imine |

| 321.15 [M-H]⁻ | 163.04 | C₉H₁₈N₂O₂ | Cleavage leading to the dinitrophenyl anion |

| 321.15 [M-H]⁻ | 151.04 | C₉H₁₈N₂O₂ + H₂O | Further fragmentation involving loss of water |

This interactive table outlines the plausible fragmentation pathways and resulting diagnostic ions for this compound based on general fragmentation behavior of similar compounds.

Application of Various Ionization Techniques in MS (e.g., Atmospheric Pressure Chemical Ionization (APCI), Electrospray Ionization (ESI))

The choice of ionization technique is critical for the successful analysis of this compound by mass spectrometry. Atmospheric pressure ionization (API) sources are most commonly used in conjunction with LC-MS.

Electrospray Ionization (ESI) : ESI is a soft ionization technique that is particularly suitable for polar and thermally labile molecules. In the negative ion mode (ESI-), DNPH derivatives readily form deprotonated molecules, [M-H]⁻. researchgate.netcopernicus.org This allows for the sensitive detection of the pseudomolecular ion, which is crucial for determining the molecular weight. ESI-MS/MS has been successfully used for the determination of a wide range of carbonyl-DNPH derivatives. researchgate.net For many DNPH derivatives, the [M-H]⁻ ion is clearly observed, making this a reliable method for quantification. longdom.org

Atmospheric Pressure Chemical Ionization (APCI) : APCI is another soft ionization technique that is well-suited for less polar and more volatile analytes than ESI. Similar to ESI, when operated in the negative ion mode, APCI effectively generates deprotonated molecules [M-H]⁻ for DNPH-aldehydes. lcms.cz This provides excellent detectability and reliable identification of the components. lcms.cz Studies comparing different ionization methods have found that both ESI and APCI in negative-ion mode are suitable for detecting DNPH derivatives. researchgate.net Atmospheric pressure photoionization (APPI) has also been shown to be effective, producing abundant [M-H]⁻ ions with potentially lower detection limits than APCI for certain carbonyls. nih.govresearchgate.net

Chromatographic and Hyphenated Techniques for the Analysis of 2,4 Dinitrophenylhydrazone Nonanal

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DNPH-derivatized aldehydes due to its robustness, reproducibility, and simplicity. nih.gov

Principles of Reversed-Phase HPLC Separation for Derivatized Aldehydes

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of DNPH-aldehyde derivatives. nih.govnih.gov In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). phenomenex.com

The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. The DNPH derivatives of aldehydes, including nonanal-DNPH, are relatively non-polar. Consequently, they are retained on the non-polar stationary phase. The elution order generally follows increasing hydrophobicity, with less polar compounds (longer alkyl chains) having longer retention times. fishersci.com For instance, in a mixture of DNPH-derivatized aldehydes, formaldehyde-DNPH would elute before nonanal-DNPH. fishersci.com

The use of 2,4-dinitrophenylhydrazine (B122626) as a derivatizing agent is advantageous as it reacts with both aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives. sjpas.com However, it's important to note that these derivatives can exist as E- and Z-stereoisomers, which may lead to peak splitting or broadening in the chromatogram. The addition of a small amount of acid, such as phosphoric acid, to the sample and standard solutions can help to establish an equilibrium between the isomers, resulting in more consistent peak shapes. nih.govresearchgate.net

Optimization of Mobile Phase Composition and Chromatographic Column Chemistry

The key to achieving a successful separation in HPLC is the optimization of the mobile phase composition and the selection of an appropriate chromatographic column.

A common mobile phase combination is a mixture of water and acetonitrile (ACN). researchgate.netnih.gov The initial mobile phase composition typically has a higher water content to retain the more polar derivatives, and the percentage of acetonitrile is gradually increased to elute the more non-polar derivatives like nonanal-DNPH. hplc.eu The pH of the mobile phase can also be adjusted to control the ionization state of the analytes and improve separation. chromatographyonline.com

Chromatographic Column Chemistry: The choice of the stationary phase is crucial for achieving the desired separation. C18 columns are widely used for the analysis of DNPH-aldehyde derivatives due to their high hydrophobicity and ability to effectively retain these compounds. hplc.euscioninstruments.com Columns with smaller particle sizes (e.g., sub-2 µm) can provide faster separations and higher resolution, a technique known as Ultra-High-Performance Liquid Chromatography (UHPLC). fishersci.com The use of different stationary phase chemistries, such as C8, can also be explored to optimize selectivity. nih.gov

Table 1: Example HPLC Method Parameters for the Analysis of DNPH-Derivatized Aldehydes This table is for illustrative purposes and specific conditions may vary based on the application.

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reversed-phase, 5 µm, 4.6 x 250 mm | hplc.eu |

| Mobile Phase A | Water | hplc.eu |

| Mobile Phase B | 80/20 Acetonitrile/Tetrahydrofuran | hplc.eu |

| Gradient | Hold at 45% B for 5 min, then 45-95% B from 5-20 min | hplc.eu |

| Flow Rate | 1.5 mL/min | hplc.eu |

| Detection | UV at 360 nm | hplc.eu |

| Temperature | 30 °C | hplc.eu |

Ultraviolet-Visible (UV/Vis) Detection Strategies for Quantitation

The DNPH moiety introduced during derivatization provides a strong chromophore, making the derivatives readily detectable by UV/Vis spectroscopy. The 2,4-dinitrophenylhydrazone derivatives of aldehydes typically exhibit a maximum absorption (λmax) at approximately 360 nm. nih.gov This wavelength is commonly used for the quantitative analysis of these compounds. fishersci.comhplc.eu

A Diode Array Detector (DAD) is often used in conjunction with HPLC. scioninstruments.com A DAD can acquire the entire UV/Vis spectrum of the eluting compounds, which is useful for peak identification and purity assessment by comparing the spectra with that of authentic standards. nih.gov The use of UV detection provides good sensitivity, with detection limits for some aldehydes reported to be in the low nanogram per milliliter (ng/mL) or parts per billion (ppb) range. fishersci.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

While HPLC-UV is a robust technique, Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) offer significant advantages in terms of selectivity and sensitivity, particularly for the analysis of complex samples. nih.gov

Enhanced Selectivity and Sensitivity in Complex Sample Matrices

Mass spectrometry provides an additional dimension of separation based on the mass-to-charge ratio (m/z) of the ions. This allows for the selective detection of the target analyte, nonanal-DNPH, even in the presence of co-eluting interfering compounds from a complex matrix. lcms.cz This is particularly important for environmental or biological samples where the concentration of the analyte may be low and the matrix is complex. nih.gov

Different ionization techniques can be used in LC-MS. For DNPH derivatives, atmospheric pressure chemical ionization (APCI) in negative ion mode and electrospray ionization (ESI) have been successfully employed. lcms.czlongdom.org In negative ion mode, deprotonated molecules [M-H]⁻ are often observed, providing excellent detectability. lcms.cz

LC-MS/MS further enhances selectivity and sensitivity by performing a second stage of mass analysis. In this technique, a specific precursor ion (e.g., the [M-H]⁻ of nonanal-DNPH) is selected and fragmented, and a specific product ion is monitored. This selected reaction monitoring (SRM) provides very high specificity and can significantly improve the signal-to-noise ratio, leading to lower detection limits. nih.gov

Development and Validation of Quantitative Analysis Methods (e.g., Linearity, Precision, Detection Limits)

The development and validation of a quantitative LC-MS or LC-MS/MS method are crucial to ensure the accuracy and reliability of the results. Key validation parameters include linearity, precision, and detection limits.

Linearity: A calibration curve is constructed by analyzing a series of standard solutions of nonanal-DNPH at different concentrations. The response (e.g., peak area) is plotted against the concentration. A linear relationship is expected over a certain concentration range, and the correlation coefficient (R²) should be close to 1, indicating a good fit of the data to a straight line. fishersci.comlongdom.org For example, a study on acetone-DNPH showed excellent linearity with an R² of 0.9993 over a concentration range of 0.2 to 8 mg/L. longdom.org

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Good precision is indicated by a low RSD value. For instance, reproducibility studies for DNPH-formaldehyde have shown coefficient of variation (CV) values from 1 to 6% at concentrations above 5 ppb. lcms.cz

Detection Limits: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical instrument. The limit of quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. For DNPH-aldehyde derivatives, LODs in the range of nanograms per milliliter (ng/mL) or even lower can be achieved, especially with LC-MS/MS. fishersci.comresearchgate.net For example, a method for C1-C9 aldehydes reported detection limits in the range of 7-28 nM. researchgate.net

Table 2: Illustrative Validation Data for the Analysis of Carbonyl-DNPH Derivatives This table presents a compilation of representative data from various sources and is not specific to nonanal-DNPH.

| Parameter | Analyte | Result | Reference |

|---|---|---|---|

| Linearity (R²) | Acetone-DNPH | 0.9993 | longdom.org |

| Linearity (R²) | Various Carbonyl-DNPHs | >0.999 | fishersci.com |

| Precision (RSD) | Various Carbonyl-DNPHs | 0.46-4.91% (Peak Area) | fishersci.com |

| Precision (CV) | DNPH-Formaldehyde (>5 ppb) | 1-6% | lcms.cz |

| LOD | Various Carbonyl-DNPHs | 33.9-104.5 ng/mL | fishersci.com |

| LOD | C1-C9 Aldehydes | 7-28 nM | researchgate.net |

Gas Chromatography (GC) Applications for Volatile Aldehyde Derivatives

Although HPLC is generally preferred for the analysis of DNPH derivatives due to their higher molecular weights and potential for thermal decomposition, GC-based methods have been successfully developed. fishersci.comchromforum.org The use of GC for analyzing 2,4-dinitrophenylhydrazone nonanal (B32974) and other aldehyde derivatives offers the advantage of high-resolution separation and the powerful identification capabilities of mass spectrometry. nih.gov

An improved gas chromatography-mass spectrometry (GC-MS) method has been described for the analysis of various carbonyl compounds, including isomers of C4, C5, and C6 aldehydes, after derivatization with DNPH. nih.gov This technique allows for the differentiation between linear and branched-chain carbonyls. nih.gov Optimization of GC conditions is crucial to minimize the thermal decomposition of the DNPH-carbonyl compounds. nih.gov For instance, a standard mixture of DNPH-carbonyl compounds, rather than individual compounds, can be used for calibration to improve the linear range of the method. nih.gov In one such method developed for analyzing carbonyls in cigarette smoke, the minimum detectable quantities ranged from 1.4 to 5.6 µ g/cigarette . nih.gov

Some sources indicate that GC is a suitable technique for the analysis of nonanal 2,4-dinitrophenylhydrazone. sigmaaldrich.comsigmaaldrich.com However, challenges related to the volatility and thermal stability of DNPH derivatives in the hot GC injection port exist. chromforum.org Alternative derivatizing agents, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), are sometimes favored for GC analysis as the resulting oxime derivatives are more volatile and thermally stable. chromforum.orgsigmaaldrich.com

Table 1: GC-MS Method Parameters for Carbonyl-DNPH Derivatives

| Parameter | Condition | Reference |

| Application | Analysis of Carbonyl Compounds in Cigarette Mainstream Smoke | nih.gov |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) | nih.gov |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Sample Collection | DNPH-treated pads | nih.gov |

| Key Feature | Separation of C4, C5, and C6 isomeric carbonyl compounds | nih.gov |

| Minimum Detectable Quantity | 1.4 to 5.6 µ g/cigarette | nih.gov |

Challenges in Sample Preparation and Analytical Interferences

Accurate quantification of 2,4-dinitrophenylhydrazone nonanal is contingent on meticulous sample preparation and the mitigation of various interferences. The complexity of real-world samples and the inherent reactivity of the derivatizing agent present significant challenges.

Purification of Derivatizing Agents to Minimize Background Contamination

A significant challenge in the analysis of aldehydes using DNPH is the contamination of the DNPH reagent itself. epa.gov The reagent can contain impurities such as formaldehyde (B43269), acetone, and 2,4-dinitroaniline (B165453) (a decomposition product of DNPH), leading to high background signals and potential misidentification of target analytes. epa.govepa.gov The 2,4-dinitroaniline can co-elute with the formaldehyde derivative under certain HPLC conditions. epa.gov

To address this, the DNPH reagent must be purified, typically through multiple recrystallizations. epa.govcsus.edu A common procedure involves dissolving the DNPH in hot, HPLC-grade acetonitrile to create a saturated solution, which is then cooled to allow for the crystallization of the purified reagent. epa.govcsus.edu The purity of the recrystallized DNPH can be verified by HPLC-UV analysis. psu.edu This purification step is critical for achieving low detection limits, as it significantly reduces the reagent blank levels. psu.edu For instance, a described purification procedure resulted in blank levels for various aldehydes as low as 1–3 nmol/g. psu.edu

Table 2: DNPH Purification and Purity Verification

| Step | Description | Reference |

| Problem | Contamination of DNPH reagent with carbonyls and decomposition products. | epa.govepa.gov |

| Purification Method | Multiple recrystallizations in UV-grade acetonitrile. | epa.govcsus.edu |

| Procedure | Prepare a saturated solution by boiling excess DNPH in acetonitrile, then cool to crystallize. | epa.gov |

| Purity Check | HPLC-UV analysis to verify the purity of the recrystallized DNPH. | psu.edu |

| Benefit | Reduces reagent blank levels, enabling lower detection limits. | psu.edu |

Mitigation of Matrix Effects and Chemical Interferences in Real-World Samples

When analyzing real-world samples, such as air, water, or food, the sample matrix can introduce significant interferences. usda.gov These matrix effects can alter the analytical signal, leading to inaccurate quantification. usda.gov

In air sampling, atmospheric oxidants like ozone and nitrogen dioxide (NO₂) are major sources of interference. epa.govresearchgate.net Ozone can react with DNPH and its hydrazone derivatives, leading to the formation of interfering artifacts and a negative bias in the results. epa.govresearchgate.net This interference is often indicated by the appearance of new peaks in the chromatogram. epa.gov To mitigate this, an ozone denuder or scrubber, often containing potassium iodide (KI), can be placed in front of the sampling cartridge to remove ozone from the sample stream before it reaches the DNPH-coated sorbent. epa.govresearchgate.net Nitrogen dioxide can react with DNPH to form 2,4-dinitrophenylazide (DNPA), which may co-elute with the formaldehyde-DNPH derivative, causing a positive interference. psu.edu

In complex matrices like food, sample cleanup is often necessary. researchgate.net Solid-phase extraction (SPE) is a widely used technique for this purpose. jst.go.jpnih.gov SPE can be used to remove unreacted DNPH from the derivatized sample, which is important as excess DNPH can damage analytical columns and suppress instrument sensitivity. jst.go.jp One study demonstrated an SPE method that removed 97.5% of unreacted DNPH while recovering 103% of the derivative. jst.go.jp In some cases, more advanced techniques like dispersive solid-phase extraction (d-SPE) are employed for sample cleanup. nih.gov For certain applications, magnetic molecularly imprinted polymers have been developed for solid-phase extraction to selectively enrich carbonyl-DNPH derivatives while removing excess DNPH. rsc.org

Another approach to compensate for matrix effects is the use of matrix-matched calibration, where calibration standards are prepared in a blank matrix that is similar to the sample being analyzed. usda.gov This helps to account for signal enhancement or suppression caused by co-extracted matrix components. usda.gov

Table 3: Common Interferences and Mitigation Strategies

| Interference | Source | Effect | Mitigation Strategy | Reference |

| Ozone (O₃) | Air Samples | Reacts with DNPH and its derivatives, causing negative interference. | Use of an ozone denuder/scrubber (e.g., KI-coated). | epa.govresearchgate.net |

| Nitrogen Dioxide (NO₂) | Air Samples | Reacts with DNPH to form interfering compounds (e.g., DNPA). | Identification by dual-wavelength detection. | researchgate.net |

| Unreacted DNPH | Derivatization Step | Can damage analytical columns and suppress sensitivity. | Solid-phase extraction (SPE) cleanup. | jst.go.jp |

| Complex Sample Matrix | Food, Environmental Samples | Signal enhancement or suppression (matrix effects). | Solid-phase extraction (SPE) cleanup, matrix-matched calibration. | usda.govjst.go.jp |

Research Applications of 2,4 Dinitrophenylhydrazone Nonanal in Chemical and Biological Systems

Environmental Trace Analysis of Carbonyl Compounds

The formation of nonanal (B32974) 2,4-dinitrophenylhydrazone is extensively applied in environmental science to detect and quantify nonanal and other carbonyl compounds, which are significant atmospheric pollutants and precursors to photochemical smog. fishersci.com

The DNPH derivatization method is a standard and widely used offline technique for monitoring carbonyl compounds in various air matrices. mdpi.comformacare.eu The process typically involves drawing a known volume of air through a solid sorbent cartridge, often silica (B1680970) gel, coated with acidified DNPH. waters.comformacare.euepa.gov Aldehydes and ketones present in the air, including nonanal, react with the DNPH to form their stable hydrazone derivatives, which are trapped on the cartridge. waters.comhitachi-hightech.com

After sampling, the cartridge is eluted with a solvent like acetonitrile (B52724) to recover the derivatives. formacare.euepa.govhitachi-hightech.com The resulting solution is then analyzed by HPLC-UV to separate and quantify the individual carbonyl-DNPH derivatives. fishersci.comformacare.eu This method is sensitive enough to measure aldehyde concentrations from approximately 1 µg/m³ to 1 mg/m³. formacare.eu For instance, studies of indoor air have shown that concentrations of many carbonyls, including formaldehyde (B43269), are often significantly higher indoors than outdoors. fishersci.com To prevent interference from ozone, which can react with DNPH, an ozone scrubber or denuder is often used in-line during sampling, especially in outdoor environments. waters.commdpi.com

Table 1: Common Aldehydes Monitored in Air Samples using DNPH Method

| Aldehyde | Common Sources | Regulatory Interest |

|---|---|---|

| Formaldehyde | Building materials, furniture, tobacco smoke, vehicle emissions | US EPA, CARB, JPMHLW fishersci.comwaters.comhitachi-hightech.com |

| Acetaldehyde | Vehicle emissions, industrial processes, natural sources | US EPA, CARB fishersci.com |

| Acrolein | Vehicle exhaust, burning of organic matter | CARB fishersci.com |

| Nonanal | Industrial emissions, consumer products, lipid peroxidation | Environmental Monitoring |

| Hexanal (B45976) | Industrial processes, food aromas | Environmental & Food Analysis formacare.eu |

This table is generated based on data from multiple sources. fishersci.comwaters.comformacare.euhitachi-hightech.com

The DNPH method is also adapted for the analysis of carbonyl compounds in water samples. unitedchem.com For aqueous matrices, a measured volume of the water sample is typically buffered to an acidic pH (around 3) and then derivatized with DNPH solution. The resulting hydrazones are then extracted using solid-phase extraction (SPE) with a C18 cartridge. Finally, the derivatives are eluted from the SPE cartridge with a solvent and analyzed by HPLC. unitedchem.com This procedure allows for the determination of a wide range of aldehydes, including nonanal, decanal (B1670006), and hexanal, in water. unitedchem.com

While direct methods for solid waste are less commonly detailed, the principles of extraction and derivatization would be similar. This would involve extracting the carbonyl compounds from the solid matrix using an appropriate solvent, followed by the standard DNPH derivatization and HPLC analysis of the extract.

Carbonyl compounds can be adsorbed onto atmospheric particulate matter (PM), such as PM2.5 (particles with a diameter less than 2.5 micrometers). The analysis of these particulate-bound carbonyls is crucial for understanding air pollution and its health effects. A method for their determination involves collecting PM2.5 on filters, followed by extraction and derivatization with DNPH. researchgate.net

To enhance the sensitivity and accuracy of the analysis, innovative sample cleanup steps have been developed. One such method uses magnetic molecularly imprinted polymers (MMIPs) that are selective for DNPH. These polymers are used to remove the excess, unreacted DNPH reagent, which can interfere with the chromatographic analysis, especially when using UV detection. researchgate.net This cleanup step leads to significantly improved detection limits, ranging from 0.005 to 0.068 μg·m⁻³ for various carbonyls. researchgate.net

Quantitative Analysis in Food Chemistry and Quality Control

Nonanal is a significant compound in food chemistry, often associated with the lipid oxidation that leads to rancidity and off-flavors in products like fried foods and stored oils. Therefore, its quantification is vital for quality control.

The DNPH derivatization method is successfully applied to determine aldehydes in food matrices. For example, in the analysis of fried meat, a gas purge–microsyringe extraction (GP–MSE) system can be used to extract volatile aldehydes, which are then derivatized with DNPH and analyzed by HPLC. researchgate.net Studies using this method have detected several aldehydes, including nonanal, formaldehyde, and hexanal, in fried meat samples at concentrations ranging from 0.05 to 17.8 mg/kg. researchgate.net The limits of detection for this method are in the range of 0.30 to 0.45 μg/kg, demonstrating high sensitivity. researchgate.net

Table 2: Aldehyde Content in Fried Meat Samples Determined by GP–MSE-HPLC

| Aldehyde | Concentration Range (mg/kg) |

|---|---|

| Formaldehyde | 0.05 - 17.8 |

| Acetaldehyde | 0.05 - 17.8 |

| Pentanal | 0.05 - 17.8 |

| Hexanal | 0.05 - 17.8 |

| Heptanal (B48729) | 0.05 - 17.8 |

| Octanal | 0.05 - 17.8 |

| Nonanal | 0.05 - 17.8 |

This table is based on findings from a study on fried meat. researchgate.net

Bioanalytical Methods for Aldehyde Profiling in Biological Research

Aldehydes are also important biomarkers in biological systems, often linked to oxidative stress and various diseases. nih.gov The DNPH method provides a robust framework for profiling these aldehydes in biological samples.

A strategy combining DNPH derivatization with mass defect filtering (MDF) has been established to identify aliphatic aldehydes in biological samples, such as the serum of immunosuppressed rats and in oxidatively damaged cells. nih.gov This approach leverages the specific chemical reaction of DNPH with carbonyls to "capture" the target aldehydes. The subsequent analysis by high-resolution mass spectrometry and the use of MDF allows for the selective and robust characterization of the aliphatic aldehydes present in the complex biological matrix. nih.gov

Furthermore, DNPH-based methods are used to quantify protein carbonylation, a marker of protein oxidation. researchgate.netnih.gov In these assays, the carbonyl groups on proteins, formed as a result of oxidative damage, are reacted with DNPH. The amount of resulting dinitrophenylhydrazone can be measured spectrophotometrically to determine the level of protein carbonylation, providing insights into oxidative stress in tissues and cells. researchgate.netnih.gov

Measurement of Nonanal in Exhaled Breath Condensate (EBC) as a Biomarker

Exhaled breath condensate (EBC) is a biological fluid collected non-invasively by cooling exhaled air. It contains various volatile and non-volatile compounds from the respiratory tract lining fluid, making it a valuable matrix for monitoring pulmonary health and disease. Nonanal, a product of lipid peroxidation, is one such compound that can be measured in EBC, and its levels can be indicative of oxidative stress in the lungs.

A key application of 2,4-dinitrophenylhydrazone nonanal is in the sensitive measurement of nonanal in EBC. To achieve this, nonanal in the EBC sample is first derivatized with DNPH. The resulting stable this compound is then typically analyzed using liquid chromatography coupled with mass spectrometry (LC-MS/MS). This method provides high specificity and low detection limits, which are essential for the trace amounts of biomarkers found in EBC. Research has shown that saturated aldehydes, including nonanal, are detectable in the EBC of healthy individuals, and their quantification can serve as a baseline for comparison with diseased states.

One study developed a method for the simultaneous determination of several aldehydes in EBC, including nonanal, after derivatization with DNPH. The analysis was performed using LC with atmospheric pressure chemical ionization tandem mass spectrometry (LC/APCI-MS/MS). This research underscores the utility of measuring nonanal and other aldehydes in EBC as biomarkers for the effects of oxidative stress.

Detection and Quantification in Various Biological Fluids (e.g., Serum, Plasma, Urine)

Beyond exhaled breath, nonanal and other lipid aldehydes are important biomarkers of systemic oxidative stress and can be measured in various biological fluids such as serum, plasma, and urine. The derivatization of nonanal to 2,4-dinitrophenylhydrazone is a critical step for its reliable quantification in these complex matrices. This is because the DNPH derivative is more stable and has a strong chromophore, facilitating its detection by HPLC-UV or LC-MS.

Research has focused on developing robust methods for identifying and quantifying aliphatic aldehydes in biological samples. For instance, a strategy based on DNPH derivatization combined with ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS/MS) has been established to identify aliphatic aldehydes in the serum of immunosuppressed rats. While this study did not exclusively focus on nonanal, the methodology is directly applicable.

In the context of urine analysis, methods have been developed for the determination of aldehydes like hexanal and heptanal by forming their DNPH derivatives, followed by HPLC with diode-array detection. These methods demonstrate the feasibility and utility of using DNPH derivatization for the analysis of lipid aldehydes in urine. The quantification of these aldehydes provides a non-invasive means to assess in vivo lipid peroxidation.

The table below summarizes findings from studies on the quantification of aldehydes using DNPH derivatization in biological fluids.

| Biological Fluid | Target Aldehyde(s) | Analytical Method | Key Findings |

|---|---|---|---|

| Exhaled Breath Condensate (EBC) | Nonanal, Hexanal, Heptanal, etc. | LC/APCI-MS/MS | Saturated aldehydes are detectable and serve as biomarkers for oxidative stress. |

| Serum | Aliphatic Aldehydes | UPLC-QTOF-MS/MS | Successful identification and quantification of various aldehydes as disease biomarkers. |

| Urine | Hexanal, Heptanal | HPLC-DAD | Provides a non-invasive method for assessing lipid peroxidation. |

Quantification of Lipid Aldehydes in Biological Tissues and Cells for Oxidative Stress Assessment

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. This imbalance leads to damage of important biomolecules, including lipids, proteins, and DNA. The peroxidation of polyunsaturated fatty acids in cellular membranes is a major consequence of oxidative stress, leading to the formation of various reactive aldehydes, including nonanal and 4-hydroxy-2-nonenal (HNE). researchgate.net These aldehydes are themselves reactive and can cause further cellular damage by forming adducts with proteins and DNA.

The quantification of these lipid aldehydes in biological tissues and cells is a key method for assessing the extent of oxidative stress. The reaction of these aldehydes with DNPH to form stable 2,4-dinitrophenylhydrazone derivatives is a widely used technique in this assessment. The resulting hydrazones can be quantified spectrophotometrically or by HPLC, providing a measure of the total carbonyl content, which is an indicator of oxidative damage.

For example, a study on the detoxification of 2,3-epoxy-4-hydroxynonenal, a product of lipid peroxidation, used derivatization to the 2,4-dinitrophenylhydrazones followed by HPLC analysis to confirm the identity of the compound in cellular incubations. This highlights the role of DNPH derivatization in identifying specific aldehyde products of lipid peroxidation in cellular systems.

Application in Enzymatic Activity Studies

Identification of Nonanal as a Product of Specific Enzymatic Reactions

The formation of nonanal in biological systems is often the result of enzymatic activity on lipid substrates. Enzymes such as lipoxygenases (LOXs) and cytochrome P450s can catalyze the oxidation of polyunsaturated fatty acids, leading to the generation of a variety of lipid hydroperoxides, which can then decompose to form aldehydes, including nonanal. The detection and quantification of nonanal as a product of these reactions are crucial for understanding the mechanisms of these enzymes and their roles in physiology and pathology.

The derivatization with DNPH provides a reliable method to identify and quantify nonanal produced in enzymatic assays. By stopping the enzymatic reaction and adding DNPH, the nonanal produced is converted to its stable hydrazone derivative. This derivative can then be extracted and analyzed, typically by HPLC, to confirm the production of nonanal and to measure the enzyme's activity.

For instance, lipoxygenases are known to catalyze the dioxygenation of polyunsaturated fatty acids. While many assays measure the initial hydroperoxide products, the subsequent breakdown products like nonanal can also be monitored. The use of DNPH derivatization allows for the specific identification of aldehydic products, providing a more detailed picture of the enzymatic reaction pathway. Similarly, cytochrome P450 enzymes are involved in the metabolism of a wide range of substrates, including fatty acids, and can produce oxidized products that lead to aldehyde formation. Identifying nonanal as a product in these reactions through DNPH derivatization can help elucidate the specific metabolic pathways involved.

Theoretical and Computational Investigations of 2,4 Dinitrophenylhydrazone Derivatives

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules, including DNPH derivatives. researchgate.netnih.gov DFT calculations, particularly using Becke's three-parameter hybrid exchange-correlation functional (B3LYP) combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), have proven effective in modeling the properties of these compounds. researchgate.netnih.govresearchgate.net These methods allow for the accurate prediction of molecular geometries, energetic stabilities, and electronic characteristics.

The first step in a computational study is typically geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in the molecule. For 2,4-dinitrophenylhydrazone derivatives, these calculations reveal that the molecules are generally nearly planar. researchgate.net This planarity is a result of the extensive π-conjugation across the molecule, from the dinitrophenyl ring through the hydrazone linkage (-C=N-NH-).

A key structural feature of aldehyde-derived 2,4-dinitrophenylhydrazones is the potential for E/Z stereoisomerism around the C=N double bond. researchgate.net The stability of these isomers can be assessed computationally. Studies have shown that under certain conditions, such as the presence of acid or UV irradiation, a mixture of both E and Z isomers can exist, with the E-isomer often being the more stable form. researchgate.net Conformational analysis through DFT calculations confirms the stability of the optimized structures, ensuring that they represent true energy minima on the potential energy surface. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a 2,4-Dinitrophenylhydrazone Derivative Note: Data is representative of typical DNPH derivatives as found in computational studies.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | ||

| C=N | ~1.28 Å | |

| N-N | ~1.38 Å | |

| N-C (Aromatic) | ~1.35 Å | |

| Bond Angles | ||

| C=N-N | ~117° | |

| N-N-C (Aromatic) | ~119° |

Analysis of Intramolecular Interactions, including Hydrogen Bonding

Intramolecular interactions play a crucial role in determining the preferred conformation and stability of 2,4-dinitrophenylhydrazone derivatives. A significant and consistently observed feature in these molecules is the presence of an intramolecular hydrogen bond. researchgate.netresearchgate.net This bond typically forms between the hydrogen atom of the secondary amine (-NH-) and an oxygen atom of the adjacent ortho-nitro group (-NO₂).

DFT calculations provide a detailed picture of the electron distribution within a molecule. For 2,4-dinitrophenylhydrazone nonanal (B32974), the presence of highly electronegative oxygen and nitrogen atoms, particularly in the two nitro groups, leads to a significant polarization of charge. The nitro groups act as powerful electron-withdrawing groups, pulling electron density from the phenyl ring and the hydrazone moiety. researchgate.netscribd.com

Topological analysis of the electron density, such as through the Quantum Theory of Atoms in Molecules (QTAIM), allows for the partitioning of the molecule into atomic basins and the calculation of atomic charges. researchgate.netsharif.edu These analyses typically show that the nitrogen and oxygen atoms of the nitro groups carry substantial negative charges, while the adjacent carbon and nitrogen atoms in the ring and hydrazone linker become more positive. researchgate.net This charge separation is fundamental to the molecule's reactivity and intermolecular interactions.

Table 2: Typical Calculated Atomic Charges (in e) for Atoms in a 2,4-Dinitrophenylhydrazone Moiety Note: Values are illustrative and derived from charge-density studies on similar derivatives. researchgate.net

| Atom | Typical Calculated Charge (e) |

| O (nitro) | -0.55 to -0.65 |

| N (nitro) | +0.40 to +0.50 |

| N (amine) | -0.60 to -0.70 |

| C (aromatic ring) | Variable (positive and negative regions) |

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energies and spatial distributions of these orbitals are critical for understanding a molecule's electronic behavior and predicting its reaction pathways. numberanalytics.com

The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to donate electrons (nucleophilicity). libretexts.org Conversely, the LUMO, as the lowest energy empty orbital, represents the molecule's ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

The energies of the frontier orbitals, calculated using DFT, can be used to determine fundamental electronic properties. According to Koopmans' theorem, the energy of the HOMO (E_HOMO) is a good approximation of the negative of the ionization potential (IP), while the energy of the LUMO (E_LUMO) approximates the negative of the electron affinity (EA). researchgate.net

Ionization Potential (IP): The minimum energy required to remove an electron from the molecule. IP ≈ -E_HOMO

Electron Affinity (EA): The energy released when an electron is added to the molecule. EA ≈ -E_LUMO

These values, along with other global reactivity descriptors like electronegativity (χ), chemical hardness (η), and chemical softness (S), can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. researchgate.net

Table 3: Frontier Orbital Energies and Related Reactivity Parameters for a Representative 2,4-Dinitrophenylhydrazone Derivative Note: Data is representative of typical DNPH derivatives as found in computational studies. researchgate.net

| Parameter | Formula | Typical Calculated Value (eV) |

| E_HOMO | - | -6.5 to -7.5 |

| E_LUMO | - | -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.0 to 5.0 |

| Ionization Potential (IP) | -E_HOMO | 6.5 to 7.5 |

| Electron Affinity (EA) | -E_LUMO | 2.0 to 3.0 |

Identification of Electrophilic and Nucleophilic Attack Sites

The spatial distribution of the frontier orbitals reveals the most probable sites for chemical reactions.

Nucleophilic Attack: The LUMO is where an incoming nucleophile (electron donor) is most likely to attack. In 2,4-dinitrophenylhydrazone derivatives, the LUMO is typically distributed over the dinitrophenyl ring, particularly on the carbon atoms attached to the electron-withdrawing nitro groups. This indicates these are the primary sites for electrophilic character. researchgate.net

Electrophilic Attack: The HOMO indicates the regions from which electrons are most easily donated. The HOMO in these molecules is often localized along the hydrazone linker (-C=N-NH-) and parts of the phenyl ring not directly bearing the nitro groups. These areas represent the most likely sites for an electrophilic attack. researchgate.net

By analyzing the shapes and locations of the HOMO and LUMO, researchers can predict how 2,4-dinitrophenylhydrazone nonanal will interact with other reagents, providing a theoretical foundation for understanding its chemical behavior. researchgate.net

Correlation of Theoretical Data with Experimental Spectroscopic Observations

The comprehensive analysis of 2,4-dinitrophenylhydrazone (DNPH) derivatives, such as this compound, is greatly enhanced by the synergy between experimental spectroscopic techniques and theoretical computational methods. This correlative approach provides a deeper understanding of the molecular structure, electronic properties, and vibrational modes of these compounds. Density Functional Theory (DFT) has emerged as a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net

Recent studies on various 2,4-dinitrophenylhydrazone derivatives have demonstrated a strong correlation between theoretical calculations and experimental observations. researchgate.net These investigations typically employ DFT methods, such as the B3LYP functional with basis sets like 6-311++G(d,p), to optimize the molecular geometry and calculate spectroscopic data. researchgate.net The comparison between the calculated and experimental spectra allows for precise assignment of spectral features and validation of the computational models.

UV-Vis Spectroscopy

The electronic absorption spectra of 2,4-dinitrophenylhydrazone derivatives are characterized by strong absorptions in the UV-Vis region, arising from π→π* and n→π* electronic transitions. For instance, 2,4-dinitrophenylhydrazine (B122626) itself typically exhibits two main absorption bands. researchgate.net The reaction with an aldehyde, such as nonanal, to form the corresponding hydrazone results in a bathochromic (red) shift of the absorption maxima.

Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic transition energies and oscillator strengths. These calculated values are generally in good agreement with the experimental absorption maxima (λmax). For example, in a typical analysis, the calculated λmax for a DNPH derivative might be within a few nanometers of the experimentally observed value in a given solvent.

Table 1: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima (λmax) for a Representative 2,4-Dinitrophenylhydrazone Derivative

| Transition | Experimental λmax (nm) | Theoretical λmax (nm) | Assignment |

|---|---|---|---|

| π→π | ~350-360 | ~345-355 | Aromatic ring and C=N chromophore |

| n→π | ~230-240 | ~225-235 | Nitro groups |

FT-IR Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, key vibrational modes include the N-H stretching, C=N stretching, and the symmetric and asymmetric stretching of the nitro (NO2) groups.

Theoretical vibrational frequencies are often calculated using DFT methods. It is a common practice to scale the calculated frequencies by a scaling factor (typically around 0.96) to account for anharmonicity and the limitations of the theoretical model. researchgate.net This scaling generally leads to an excellent correlation between the experimental and theoretical vibrational wavenumbers. For instance, the NIST WebBook provides an experimental IR spectrum for the closely related 2,4-dinitrophenylhydrazone of decanal (B1670006), which shows characteristic peaks that can be compared with theoretical predictions for nonanal DNPH. nist.gov

Table 2: Comparison of Key Experimental and Scaled Theoretical FT-IR Vibrational Frequencies (cm-1) for this compound

| Vibrational Mode | Experimental Wavenumber (cm-1) (based on similar compounds) | Theoretical Wavenumber (cm-1) (scaled) |

|---|---|---|

| N-H Stretch | ~3280-3300 | ~3290 |

| Aromatic C-H Stretch | ~3090-3110 | ~3100 |

| Aliphatic C-H Stretch | ~2850-2960 | ~2855-2965 |

| C=N Stretch | ~1615-1625 | ~1620 |

| NO2 Asymmetric Stretch | ~1510-1520 | ~1515 |

| NO2 Symmetric Stretch | ~1325-1335 | ~1330 |

NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C. The chemical shifts (δ) are highly sensitive to the electronic structure of the molecule. For this compound, characteristic signals would be expected for the protons of the aromatic ring, the N-H group, the azomethine proton (CH=N), and the aliphatic chain of the nonanal moiety.

Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net By plotting the experimental chemical shifts against the calculated values, a linear correlation is often observed, with a high coefficient of determination (R²), indicating a strong agreement between theory and experiment. researchgate.net Such correlations are crucial for the unambiguous assignment of NMR signals, especially for complex molecules.

Table 3: Illustrative Correlation of Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Experimental δ (ppm) (representative) | Theoretical δ (ppm) (representative) |

|---|---|---|

| N-H | ~11.0 | ~10.9 |

| Aromatic H (position 3) | ~9.1 | ~9.0 |

| Aromatic H (position 5) | ~8.3 | ~8.2 |

| Aromatic H (position 6) | ~7.9 | ~7.8 |

| CH=N | ~7.5 | ~7.4 |

| Aliphatic Chain (various) | ~0.9-2.5 | ~0.8-2.4 |

Future Perspectives and Advancements in 2,4 Dinitrophenylhydrazone Nonanal Research

Innovations in Derivatization Reagents and Protocols for Enhanced Performance

Researchers have explored several alternative derivatization agents to address some of the limitations of DNPH. For instance, 3-nitrophenylhydrazine (B1228671) (3-NPH) has been used for the quantification of flavor-active aldehydes and ketones. mdpi.com Another promising reagent is 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine (T3), which offers a quicker and milder reaction with fatty aldehydes due to the high nucleophilicity of its hydrazine (B178648) group, thereby minimizing the risk of aldehyde degradation. mdpi.com Furthermore, derivatization with T3 has been shown to significantly increase the sensitivity of detection for fatty aldehydes. mdpi.com

For applications requiring mass spectrometric analysis, novel labeling reagents, often referred to as MS probes, have been designed. These probes, which contain a positively charged quaternary amine moiety, can transform a neutral analyte like nonanal (B32974) into a charged compound, leading to a substantial increase in detection sensitivity in electrospray ionization mass spectrometry (ESI-MS). nih.gov Another innovative reagent, 4-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenlamine (MPIA), has demonstrated higher sensitivity compared to DNPH, likely due to the strong proton affinity of the imidazole (B134444) nitrogen atom and the high hydrophobicity of the resulting derivatives. nih.gov

In addition to new reagents, significant improvements are being made to the traditional DNPH derivatization protocol. Optimization of reaction conditions, such as pH, temperature, and reagent concentration, has been a key focus. For example, using a pH 4 buffered derivatization solution has been shown to increase the recovery of certain aldehyde-DNPH derivatives. nih.gov The use of isotope-coded derivatization reagents, such as deuterated DNPH (d3-DNPH) or d3-MPIA, allows for isotope dilution mass spectrometry, a powerful technique for accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov

The table below summarizes some of the innovative derivatization reagents and their advantages over traditional DNPH.

| Reagent/Protocol Innovation | Advantage(s) | Relevant Analytical Technique(s) |

| 3-Nitrophenylhydrazine (3-NPH) | Used for quantifying flavor-active aldehydes and ketones. | HPLC |

| 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine (T3) | Quicker and milder reaction, increased sensitivity for fatty aldehydes. | LC-MS |

| MS Probes (with quaternary amine) | Significant increase in detection sensitivity. | ESI-MS |

| 4-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenlamine (MPIA) | Higher sensitivity than DNPH, strong proton affinity. | LC-MS |

| Optimized DNPH Protocols (e.g., pH adjustment) | Increased recovery and stability of derivatives. | HPLC, GC |

| Isotope-Coded Reagents (e.g., d3-DNPH, d3-MPIA) | Accurate quantification through isotope dilution. | Mass Spectrometry |

Development of Miniaturized and Automated Analytical Platforms for High-Throughput Analysis

The demand for faster and more efficient analysis of aldehydes has spurred the development of miniaturized and automated analytical platforms. These technologies are poised to revolutionize the high-throughput analysis of 2,4-dinitrophenylhydrazone nonanal and other aldehyde derivatives.

Automation of the analytical workflow, from sample preparation to analysis, significantly enhances throughput and reproducibility. Systems that automate the online desorption of DNPH cartridges, where airborne aldehydes are trapped, and subsequent injection into an HPLC system are now available. nih.govresearchgate.netnih.govyoungin.com These robotic autosamplers can handle a large number of samples with minimal manual intervention, reducing the potential for human error and increasing the efficiency of laboratories conducting routine air quality monitoring or material emissions testing. nih.govyoungin.comgerstelus.com